molecular formula C3H8O3S B196230 Ethyl methanesulfonate CAS No. 62-50-0

Ethyl methanesulfonate

Cat. No. B196230
CAS RN: 62-50-0
M. Wt: 124.16 g/mol
InChI Key: PLUBXMRUUVWRLT-UHFFFAOYSA-N
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Description

Ethyl methanesulfonate (EMS) is a methanesulfonate ester that results from the formal condensation of methanesulfonic acid with ethanol . It is an alkylating agent, an antineoplastic agent, a carcinogenic agent, a genotoxin, a mutagen, and a teratogenic agent . It is also a DNA ethylating agent, mutagenic to plants and animals, and carcinogenic in mammals .


Synthesis Analysis

EMS is well-known as an alkylating agent in mutagenic and carcinogenic processes. Its electronic structure and that of the methanesulfonate anion (CH3SO3-) were determined using optimization methods based on density functional theory and Moller−Plesset second-order perturbation theory .


Molecular Structure Analysis

The molecular structure of EMS was determined using optimization methods based on density functional theory and Moller−Plesset second-order perturbation theory . Two conformations with symmetries Cs and C1 are obtained, the former being more stable than the latter .


Chemical Reactions Analysis

EMS primarily induces changes in guanine (G). The O6-GC pair is regularly converted into an AT pair during replication . EMS shows a preference for G/C sites with flanking sequences also higher in GC contents .


Physical And Chemical Properties Analysis

EMS is a clear colorless liquid and denser than water . Its molecular formula is C3H8O3S and its molecular weight is 124.16 g/mol .

Scientific Research Applications

  • Mutation Research in Drosophila Melanogaster : EMS is extensively used in mutation research. It has been used to study the yield of mutations in Drosophila Melanogaster, contributing significantly to understanding genetic mutations in this model organism (Muñoz, 1987).

  • Plant Abiotic Stress Tolerance and Development : EMS-induced mutagenesis is a powerful tool for generating genetic resources in plant research. It helps in identifying genes and characterizing gene functions related to agronomic traits, particularly in the context of abiotic stress tolerance in crops (Chen et al., 2023).

  • Analytical Chemistry : EMS is analyzed in pharmaceutical compounds, such as methanesulfonic acid, due to its potential as a genotoxic impurity. The development of analytical methods for detecting EMS in such compounds is crucial for safety assessments (Zhou et al., 2017).

  • Genetic Changes in Maize : EMS has been used to study the nature of genetic changes in maize, particularly in understanding chromosome aberrations and mutations (Neuffer & Ficsor, 1963).

  • Vibrational Analysis and Structure Elucidation : The electronic structure of EMS has been studied using density functional theory and other techniques, contributing to a deeper understanding of its role in mutagenic and carcinogenic processes (Tuttolomondo et al., 2005).

  • Growth and RNA Synthesis in Treated Maize Seedlings : Research has been conducted to understand the impact of EMS on growth, RNA synthesis, and chromatin-directed RNA polymerase activity in maize seedlings (Leffler et al., 1970).

  • Toxicity Studies : The toxicological profile of EMS, especially at high doses, has been studied in various contexts, including its impact on neurotoxicity, hepatotoxicity, hematotoxicity, and renal toxicity (Yamazaki et al., 2015).

  • Inducible Protective Processes in Animal Systems : EMS has been used to study the induction of adaptive responses in mitotic cells, exploring the concept of resistance in mammalian in vivo systems (Mahmood & Vasudev, 1993).

  • Chromosome Breakage Studies in Mice : The mutagenic effect of EMS on chromosome breakage has been investigated, offering insights into genetic mutations and translocations in mammals (Cattanach et al., 1968).

  • Brain Morphological Changes in Drosophila Melanogaster : EMS has been used to create mutants in Drosophila Melanogaster for studying genetic control of brain degeneration and potential regeneration pathways (Bobak et al., 2001).

Safety And Hazards

EMS is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause genetic defects, may cause cancer, and is suspected of damaging fertility or the unborn child . It is recommended to avoid breathing mist or vapor, wash thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear eye protection/face protection .

Future Directions

EMS-induced mutagenesis is a powerful tool to generate genetic resources for identifying untapped genes and characterizing the function of genes to understand the molecular basis of important agronomic traits . The application of EMS mutation breeding combined with genetic engineering in the future plant breeding and fundamental research was also discussed .

properties

IUPAC Name

ethyl methanesulfonate
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InChI

InChI=1S/C3H8O3S/c1-3-6-7(2,4)5/h3H2,1-2H3
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InChI Key

PLUBXMRUUVWRLT-UHFFFAOYSA-N
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Canonical SMILES

CCOS(=O)(=O)C
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Molecular Formula

C3H8O3S
Record name ETHYL METHANESULFONATE
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DSSTOX Substance ID

DTXSID6025309
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Molecular Weight

124.16 g/mol
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Physical Description

Ethyl methanesulfonate is a clear colorless liquid. Denser than water. (NTP, 1992), Colorless liquid; [HSDB] Colorless to yellow liquid; [MSDSonline]
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Boiling Point

415 to 416 °F at 761 mmHg (NTP, 1992), 213-213.5 °C at 761 mm Hg
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Flash Point

212 °F (NTP, 1992)
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Solubility

50 to 100 mg/mL at 81 °F (NTP, 1992)
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Density

1.1452 at 72 °F (NTP, 1992) - Denser than water; will sink, Specific gravity: 1.1452 at 22 °C/4 °C
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Vapor Pressure

0.2 [mmHg], 0.206 mm Hg at 25 °C
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Mechanism of Action

/GENOTOXICITY/ The relative importance of different sites of alkylation on DNA was determined by comparing two ethylating agents. 1-Ethyl-1-nitrosourea ethylates DNA with a higher proportion of total adducts on ring oxygens than ethyl methanesulfonate, which ethylates with a higher proportion of total adducts on the N-7 of guanine. ... To determine the importance in germ-line mutagenesis of the O6-G site relative to the N-7 of guanine, dose-response curves were constructed for both 1-ethyl-1-nitrosourea and ethyl methanesulfonate, where dose was measured as total adducts per deoxynucleotide and response as sex-linked recessive lethals induced in Drosophila melanogaster spermatozoa. For both mutagens the dose response curve was linear and extrapolated to the origin. ... 1-Ethyl-1-nitrosourea is 1.9 times more efficient per adduct in inducing sex-linked recessive lethals mutations than EMS. In vitro studies showed that 1-ethyl-1-nitrosourea induced 9.5% of its total adducts on O6-G while EMS induced 2.0% of its adducts on O6-G. If O6-G was the sole genotoxic site, then 1-ethyl-1-nitrosourea should be 4.8 times more efficient per adduct than ethyl methanesulfonate. ... While O6-G was the principal genotoxic site, N-7 G made a significant contribution to germ-line mutagenesis.
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Product Name

Ethyl methanesulfonate

Color/Form

Colorless liquid

CAS RN

62-50-0
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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